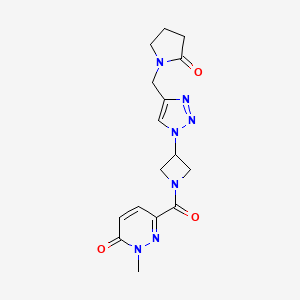

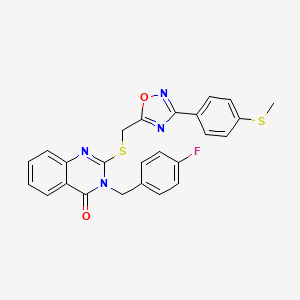

![molecular formula C12H17N3O3S B3002384 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2097894-93-2](/img/structure/B3002384.png)

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives, which are structurally related to the compound of interest, involves the use of OxymaPure/N,N′-diisopropylcarbodimide coupling methodology. These derivatives are characterized by chromatographic and spectrometric methods, and elemental analysis, indicating a robust synthetic approach for related compounds . Another synthesis method for related compounds involves base-catalyzed cyclization, as demonstrated in the preparation of N-[(5-Cyano-2-oxoimidazolidin-4-yl)-iminomethyl]-p-toluenesulfonamide, which is a precursor for thiopurine analogues . These methods provide a foundation for the synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide, although the specific synthesis for this compound is not detailed in the provided papers.

Molecular Structure Analysis

Stereochemical investigations of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides have been conducted using NMR spectroscopy, including 1D and 2D techniques. The presence of stereogenic centers on the thiazolidinone ring results in diastereoisomeric pairs, and their configurations can be assigned based on coupling constants and NOESY experiments . X-ray crystal structure analysis of a related 2-thioxoimidazolidin-4-one derivative reveals the molecule consists of a 2-thiohydantoin ring substituted at the N3-position by a thiophene-carboxamide system, providing insights into the potential structure of the compound .

Chemical Reactions Analysis

The reactivity of related compounds has been explored, with thiation reactions using Lawesson's reagent to produce novel thioimidazoles and thiopurines, characterized spectroscopically . This suggests that the compound of interest may also undergo similar reactions, potentially leading to the formation of thioimidazole or thiopurine analogs.

Physical and Chemical Properties Analysis

The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide derivatives have been evaluated, with some samples demonstrating weak to moderate activity against Gram-negative bacteria and fungi . Similarly, a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and shown potent antimicrobial activity against various bacterial and fungal species . These studies suggest that the compound of interest may also possess antimicrobial properties, although specific physical and chemical properties such as solubility, melting point, and stability are not detailed in the provided papers.

未来方向

属性

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-12(18,6-9-2-5-19-7-9)8-14-11(17)15-4-3-13-10(15)16/h2,5,7,18H,3-4,6,8H2,1H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKWLGXREUBXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)N2CCNC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

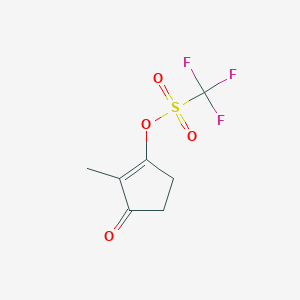

![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)

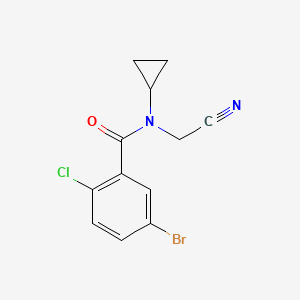

![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)

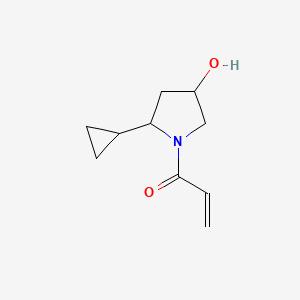

![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)

![N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3002317.png)

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002319.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B3002320.png)